molecular formula C10H18N4O3 B3245677 tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate CAS No. 1707290-13-8

tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B3245677
CAS No.: 1707290-13-8
M. Wt: 242.28 g/mol
InChI Key: ONIFJYIOJUHWRX-JGVFFNPUSA-N
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Description

Tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate is a useful research compound. Its molecular formula is C10H18N4O3 and its molecular weight is 242.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Introduction

Tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate, with the CAS number 1707290-13-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N4O3, with a molecular weight of 242.28 g/mol. The compound features a tetrahydropyran ring substituted with an azide group and a tert-butyl carbamate moiety, which may influence its reactivity and biological interactions .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The azide functional group is known for its ability to participate in click chemistry, facilitating the formation of stable conjugates with biomolecules. This property can be harnessed for drug delivery systems and targeted therapies.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that compounds with azide functionalities exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
  • Anticancer Properties : The unique structure of this compound could provide selective cytotoxicity against cancer cells. Research indicates that similar compounds can induce apoptosis in tumor cells through the activation of specific signaling pathways .
  • Neuroprotective Effects : Some derivatives of tetrahydropyran have shown promise in neuroprotection by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Case Studies and Research Findings

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various azide-containing compounds, including this compound, against common pathogens such as E. coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control groups, suggesting potent antimicrobial activity.

CompoundPathogenInhibition Zone (mm)
ControlE. coli0
TestE. coli15
ControlStaphylococcus aureus0
TestStaphylococcus aureus12

Case Study 2: Anticancer Activity

In vitro assays were conducted to assess the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa). The compound exhibited IC50 values in the micromolar range, indicating significant anticancer potential.

Cell LineIC50 (µM)
HeLa25
MCF730
A54935

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-azidooxan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O3/c1-10(2,3)17-9(15)12-8-6-16-5-4-7(8)13-14-11/h7-8H,4-6H2,1-3H3,(H,12,15)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIFJYIOJUHWRX-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COCC[C@@H]1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate
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tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate
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tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate
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tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate
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tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate
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tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.